2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate
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Overview
Description
2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate is a useful research compound. Its molecular formula is C16H19NO5S and its molecular weight is 337.39. The purity is usually 95%.
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Scientific Research Applications
Disease-Modifying Antirheumatic Drug Applications
- Metabolites of related compounds, like ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, which is similar to 2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate, are under evaluation as new types of disease-modifying antirheumatic drugs (DMARDs). Some of these metabolites have shown anti-inflammatory effects in models of adjuvant arthritis in rats (Baba, Makino, Ohta, & Sohda, 1998).
Synthesis and Polymerization
- Studies have focused on the synthesis of novel polyacetylenes containing carbamate and eugenol moieties, which include derivatives of 1-(3,4-dimethoxyphenyl) propane-2-yl prop-2-ynylcarbamate. These polymers are notable for their stable helical structure and solubility in common organic solvents (Rahim, 2020).
Antiulcer Applications
- A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, structurally related to this compound, were synthesized and evaluated for their effectiveness in preventing stress-induced gastric ulceration in rat models. Some derivatives demonstrated significant antiulcer activity (Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, & Miki, 1992).
Anticancer Applications
- Derivatives of compounds similar to this compound have been synthesized and evaluated for their potential as anticancer agents. For example, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its isomers have shown activity in biological systems relevant to cancer treatment (Temple, Rener, & Comber, 1989).
Mechanism of Action
Target of Action
It is structurally similar to 3,4-dimethoxyphenethylamine , which is an analogue of the major human neurotransmitter dopamine . Therefore, it might interact with dopamine receptors or other related targets in the nervous system.
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine, it might interact with its targets by mimicking the structure of dopamine, thereby influencing the signaling pathways associated with this neurotransmitter .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-19-12-5-4-11(10-14(12)21-3)6-8-22-16(18)17-15-13(20-2)7-9-23-15/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFRIMZCXILAPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC(=O)NC2=C(C=CS2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.